- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,
Cas no 943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one)
943749-58-4 structure
Product Name:8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
CAS-Nr.:943749-58-4
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD24387058
CID:3032317
PubChem ID:59300361
Update Time:2025-06-28
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 8-bromo-1,2-dihydroisoquinolin-3(4H)-one
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone (ACI)
- 8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one
- ZB0314
- 8-bromo-1,4-dihydroisoquinolin-3(2H)-one
- MFCD24387058
- SCHEMBL1948839
- 8-bromo-2,4-dihydro-1H-isoquinolin-3-one
- DTXSID801276511
- SY263243
- CS-0062216
- 8-Bromo-1,4-dihydro-2H-isoquinolin-3-one
- DB-208102
- HTSMLQVNWVZSLU-UHFFFAOYSA-N
- AKOS023824104
- 943749-58-4
- SCHEMBL1848440
- F53178
- KS-9157
- 8-Bromo-1,4-dihydro-3(2H)-isoquinolinone
-
- MDL: MFCD24387058
- Inchi: 1S/C9H8BrNO/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-3H,4-5H2,(H,11,12)
- InChI-Schlüssel: HTSMLQVNWVZSLU-UHFFFAOYSA-N
- Lächelt: O=C1CC2C(=C(C=CC=2)Br)CN1
Berechnete Eigenschaften
- Genaue Masse: 224.97893g/mol
- Monoisotopenmasse: 224.97893g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 0
- Komplexität: 195
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topologische Polaroberfläche: 29.1Ų
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-50mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 50mg |
444.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 100mg |
2003CNY | 2021-05-07 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02789-1g |
8-bromo-1,4-dihydroisoquinolin-3(2H)-one |
943749-58-4 | 95% | 1g |
$480 | 2023-09-07 | |
| Chemenu | CM424321-100mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM424321-250mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | Y1050517-250mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 250mg |
$420 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1050517-1g |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 1g |
$1050 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SQ423-200mg |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95% | 200mg |
1334.0CNY | 2021-07-15 | |
| Chemenu | CM424321-1g |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one |
943749-58-4 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Ambeed | A449874-100mg |
8-Bromo-1,2-dihydroisoquinolin-3(4H)-one |
943749-58-4 | 95% | 100mg |
$279.0 | 2025-04-15 |
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Pyrophosphoric acid ; 10 min, 160 °C
Referenz
- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Oxygen ; 15 min, 180 °C
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 7, cooled
Referenz
- Preparation of carbazole and carbazole-like compounds (e.g., pyridoindole and pyrrolodipyridine derivatives) useful for treating cancers, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Phosphoric acid , Oxygen ; 15 min, 180 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7
Referenz
- Substituted dihydroisoquinolinone and isoquinolinedione derivatives as calcium channel blockers, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
Referenz
- Compounds and uses thereof, World Intellectual Property Organization, , ,
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Raw materials
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Preparation Products
8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one Verwandte Literatur
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
943749-58-4 (8-bromo-1,2,3,4-tetrahydroisoquinolin-3-one) Verwandte Produkte
- 501130-49-0(6-Bromoisoquinoline-1,3(2h,4h)-dione)
- 1314242-17-5(8-Bromo-2,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one)
- 178809-24-0(N-benzyl-2-(2-bromophenyl)acetamide)
- 1417301-91-7(1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
- 6602-96-6(2-(4-bromophenyl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone)
- 943751-93-7(7-Bromo-1,2-dihydroisoquinolin-3(4H)-one)
- 1159811-99-0(8-Bromo-3,4-dihydroisoquinolin-1(2H)-one)
- 877265-10-6(7-Bromo-2-Methyl-1,2-Dihydroisoquinolin-3(4h)-One)
- 1314241-99-0(7-Bromo-4-methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1109230-25-2(5-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
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